3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thieno[2,3-b]pyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with amino, methyl, and carboxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a pyridine carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxamide group may produce amine derivatives.
Scientific Research Applications
3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Indole Derivatives: Compounds such as indole-3-acetic acid and its derivatives share structural similarities and biological activities.
Uniqueness
3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and its thieno[2,3-b]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-amino-5,6-dimethyl-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-6(2)15-12(17)11-10(14)9-5-7(3)8(4)16-13(9)18-11/h5-6H,14H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMVLZDJPDQZFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C1C)SC(=C2N)C(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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